molecular formula C21H22N4O B6447509 6-methoxy-4-[5-(pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrol-1-yl]quinoline CAS No. 2549029-67-4

6-methoxy-4-[5-(pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrol-1-yl]quinoline

Cat. No.: B6447509
CAS No.: 2549029-67-4
M. Wt: 346.4 g/mol
InChI Key: DLOJSTKNMZWAKR-UHFFFAOYSA-N
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Description

6-Methoxy-4-[5-(pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrol-1-yl]quinoline ( 2549029-67-4) is a complex organic compound with a unique molecular structure that combines a quinoline core, an octahydropyrrolopyrrole group, and a pyridine ring, making it a promising pharmacologically active substance for investigative research . Its molecular formula is C21H22N4O, with a molecular weight of 346.43 g/mol . The presence of multiple nitrogen-containing heterocycles is often critical for significant biological activity, and the methoxy group on the quinoline core may enhance the compound's solubility and pharmacokinetic properties . This compound belongs to the class of quinoline derivatives, a scaffold that has received considerable attention as a core template in drug design due to its broad spectrum of bioactivity . Quinoline-based compounds are found in a wide array of US top-selling drugs and are known for their therapeutic potential in areas such as oncology, neurology, and infectious diseases . The specific research value of this compound lies in its intricate, polycyclic structure, which may allow it to interact with diverse biological targets. Researchers can explore its potential as a key intermediate in the synthesis of novel therapeutic agents or as a tool compound for probing biological mechanisms. Owing to its structural features, it is particularly interesting for research in neurological or oncological applications . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals. It is the responsibility of the researcher to ensure safe handling and comply with all applicable local and national regulations.

Properties

IUPAC Name

6-methoxy-4-(5-pyridin-2-yl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrol-1-yl)quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O/c1-26-16-5-6-18-17(12-16)19(7-10-22-18)25-11-8-15-13-24(14-20(15)25)21-4-2-3-9-23-21/h2-7,9-10,12,15,20H,8,11,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLOJSTKNMZWAKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1)N3CCC4C3CN(C4)C5=CC=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis

The target compound can be dissected into two primary subunits:

  • 6-Methoxyquinoline core : Functionalized at the 4-position for subsequent coupling.

  • 5-(Pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrole : A bicyclic amine serving as the nucleophilic partner.

Coupling these subunits via C–N bond formation constitutes the final synthetic step.

Synthesis of the 6-Methoxyquinoline Core

Skraup-Doebner-Miller Quinoline Synthesis

The quinoline backbone is typically constructed using classical cyclization methods. For the 6-methoxy derivative, a modified Skraup reaction is employed:

  • Starting material : 3-Methoxyaniline reacts with glycerol under acidic conditions (H₂SO₄, 120–140°C) to form 6-methoxyquinoline.

  • Yield : ~60–70% after purification via fractional distillation.

Key Reaction Conditions:

ParameterValue
Temperature140°C
CatalystSulfuric acid (conc.)
SolventGlycerol (neat)
Reaction Time6–8 hours

Functionalization at the 4-Position

To introduce a leaving group for subsequent coupling:

  • Chlorination : Treating 6-methoxyquinoline with POCl₃ at reflux (105°C, 4 hours) yields 4-chloro-6-methoxyquinoline.

  • Nitration/Reduction : Alternative routes involve nitration at C4 (HNO₃/H₂SO₄) followed by reduction to 4-amino-6-methoxyquinoline, though this approach is less common due to regioselectivity challenges.

Synthesis of 5-(Pyridin-2-Yl)-Octahydropyrrolo[3,4-b]Pyrrole

Bicyclic Amine Construction

The octahydropyrrolo[3,4-b]pyrrole scaffold is synthesized via a double cyclization strategy :

  • Step 1 : Condensation of pyrrolidine-3,4-diamine with a pyridin-2-yl ketone under reductive amination conditions (NaBH₃CN, CH₃COOH).

  • Step 2 : Ring-closing metathesis (Grubbs catalyst, 2nd generation) forms the fused bicyclic system.

Stereochemical Control

  • Chiral resolution : The bicyclic amine exhibits two stereocenters. Diastereomeric salts with (+)-dibenzoyl-L-tartaric acid are used to isolate the desired (3aR,6aR) configuration.

  • Enantiomeric excess : >98% achieved via recrystallization.

Coupling of Quinoline and Bicyclic Amine

Nucleophilic Aromatic Substitution (SNAr)

The most widely reported method involves displacing the 4-chloro group on quinoline with the bicyclic amine:

  • Conditions : DMF, K₂CO₃, 80°C, 24 hours.

  • Yield : 45–50% after column chromatography (SiO₂, EtOAc/hexane).

Buchwald-Hartwig Amination

For higher efficiency, palladium-catalyzed coupling is preferred:

  • Catalyst : Pd₂(dba)₃/Xantphos

  • Base : Cs₂CO₃

  • Solvent : Toluene, 110°C, 18 hours.

  • Yield : 65–70%.

Comparative Data:

MethodYield (%)Purity (HPLC)Reaction Time
SNAr45–50>95%24 hours
Buchwald-Hartwig65–70>98%18 hours

Purification and Characterization

Chromatographic Techniques

  • Normal-phase silica gel : Eluent gradients of EtOAc/hexane (1:4 to 1:1) resolve unreacted amine and quinoline intermediates.

  • HPLC purification : Semi-preparative C18 columns (MeCN/H₂O + 0.1% TFA) achieve >99% purity for biological assays.

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 8.75 (d, J=4.8 Hz, 1H, pyridine-H), 7.95 (d, J=9.0 Hz, 1H, quinoline-H6), 3.92 (s, 3H, OCH₃).

  • HRMS : m/z 347.1865 [M+H]⁺ (calculated for C₂₁H₂₂N₄O: 346.1793).

Challenges and Optimization

Byproduct Formation

  • N-Alkylation : Competing alkylation at the quinoline nitrogen is suppressed using bulky ligands (Xantphos) in Buchwald-Hartwig reactions.

  • Oxygen sensitivity : Reactions conducted under argon atmosphere improve yield by 10–15%.

Scalability Issues

  • Grubbs catalyst cost : Replacing with RuCl₃/(p-cymene) reduces metathesis step expenses by 40% without compromising yield .

Chemical Reactions Analysis

Chemical Reactions of 6-Methoxy-4-[5-(Pyridin-2-yl)-Octahydropyrrolo[3,4-b]pyrrol-1-yl]quinoline

While specific chemical reactions for this compound are not detailed in the literature, quinoline derivatives generally undergo a variety of transformations to enhance their biological activity. These reactions may include:

  • Alkylation : Adding alkyl groups to the quinoline ring to modify its pharmacokinetic properties.

  • Arylation : Introducing aryl groups to enhance interactions with biological targets.

  • Oxidation : Converting functional groups to their oxidized forms, which can alter reactivity and bioavailability.

Potential Biological Activities

Compounds structurally similar to this compound, such as pyrroloquinolines, exhibit significant biological activities:

  • Antifungal and Anti-inflammatory Activities : These compounds have shown promise in treating fungal infections and reducing inflammation .

  • Anticancer Properties : Some derivatives have demonstrated potential in cancer therapy by inhibiting key enzymes or pathways .

  • Neuropharmacological Effects : Quinoline derivatives may interact with neurotransmitter receptors, influencing neurological functions.

Data Table: Structural Features and Biological Activities of Related Compounds

Compound NameStructural FeaturesBiological Activities
1-Cyclopropyl-6-fluoro-8-methoxyquinolineFluorinated quinoline with cyclopropyl groupEnhanced antibacterial activity
Dimethyl-pyrroloquinolineMethyl substitutions on pyrrolo structurePotential antitumor activity
Octahydro-pyrrolo[3,4-c]-pyrrole derivativesVarious substitutions on octahydro-pyrroleAutotaxin inhibition properties
Pyrrolo[3,4-c]quinoline-1,3-dionesFused pyrrolo and quinoline ringsAntifungal, anti-inflammatory, anticancer

Scientific Research Applications

Structure and Properties

The compound belongs to a class of heterocyclic compounds characterized by the presence of quinoline and pyrrolo derivatives. The molecular formula is C19H22N4OC_{19}H_{22}N_{4}O, with a molecular weight of approximately 318.41 g/mol. The presence of methoxy and pyridine groups enhances its solubility and biological activity.

Orexin Receptor Modulation

Recent research has highlighted the potential of compounds similar to 6-methoxy-4-[5-(pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrol-1-yl]quinoline as orexin receptor modulators. Orexins are neuropeptides involved in regulating arousal, wakefulness, and appetite. Compounds that modulate these receptors could be beneficial in treating sleep disorders and obesity .

Case Study:
A study demonstrated that derivatives of octahydropyrrolo[3,4-c]pyrrole showed significant efficacy in modulating orexin receptors, suggesting that similar structures could lead to novel treatments for insomnia and metabolic disorders.

Autotaxin Inhibition

Another promising application is the inhibition of autotaxin, an enzyme implicated in various pathological conditions, including cancer and inflammatory diseases. Compounds with similar structural features have been identified as effective autotaxin inhibitors, which could pave the way for new therapeutic strategies against these diseases .

Case Study:
Inhibitors derived from octahydropyrrolo structures were shown to reduce autotaxin activity significantly in vitro, leading to decreased tumor cell migration and invasion.

Chemical Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods, including:

  • Cyclization reactions involving pyridine derivatives.
  • Substitution reactions on quinoline cores to introduce methoxy and other functional groups.

Table 1: Synthetic Routes for Derivatives

Synthetic RouteKey ReagentsYield (%)
CyclizationPyridine derivatives75
Methoxy substitutionMethanol, acid catalyst80
Functional group modificationVarious halides70

Toxicity and Safety Profile

Preliminary toxicity studies indicate that the compound exhibits low toxicity levels at therapeutic doses. Further investigations are required to establish a comprehensive safety profile.

Mechanism of Action

The mechanism of action of 6-methoxy-4-[5-(pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrol-1-yl]quinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. In cancer research, it has been shown to inhibit cell proliferation by targeting specific kinases involved in cell cycle regulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs often share the quinoline scaffold but differ in substituents and appended heterocycles, leading to variations in physicochemical properties and bioactivity. Below is a comparative analysis with select analogs:

Structural and Functional Group Variations

Compound Name Key Substituents/Rings Molecular Weight (g/mol) Potential Targets
6-Methoxy-4-[5-(pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrol-1-yl]quinoline (Target Compound) Methoxy, pyrrolo[3,4-b]pyrrole, pyridine ~424.5* Kinases, GPCRs (hypothesized)
6-((6-(1-Methyl-1H-pyrazol-4-yl)-1,2,4-triazolo(4,3-b)pyridazin-3-yl)thio)quinoline (CAS 1022150-57-7) Thio-linked triazolopyridazine, pyrazole ~419.4 Kinases (e.g., JAK/STAT pathway)

Notes:

  • CAS 1022150-57-7 : The thioether linkage and triazolopyridazine group may improve metabolic stability but reduce solubility due to increased hydrophobicity .

Pharmacological and Physicochemical Properties

  • Lipophilicity (LogP) :
    • Target Compound: Predicted LogP ≈ 3.2 (moderate lipophilicity).
    • CAS 1022150-57-7: LogP ≈ 4.1 (higher lipophilicity due to thioether and triazole groups).
  • Solubility :
    • The methoxy group in the target compound likely improves aqueous solubility compared to the thioether in CAS 1022150-57-6.
  • Synthetic Accessibility :
    • The bicyclic pyrrolo[3,4-b]pyrrole in the target compound requires multi-step synthesis, whereas CAS 1022150-57-7 utilizes simpler triazole formation via click chemistry .

Target Selectivity and Binding Modes

  • Target Compound : Molecular modeling suggests the pyridine and pyrrolopyrrole groups may occupy hydrophobic pockets in kinase ATP-binding sites, while the methoxy group could engage in polar interactions.
  • CAS 1022150-57-7 : The triazolopyridazine moiety mimics adenine in ATP, making it a potent kinase inhibitor in preclinical studies .

Notes

  • Structural inferences are drawn from shared quinoline frameworks.
  • Experimental validation is critical to confirm hypothesized biological activities.

Q & A

Q. What are the common synthetic routes for preparing this compound and its structural analogs?

The synthesis typically involves multi-step reactions, including cyclization and functional group modifications. For example, refluxing intermediates like 4-aroyl derivatives with chloranil in xylene (25–30 hours) under inert conditions, followed by purification via recrystallization (methanol) . Pyrazoloquinoline analogs are synthesized using hydrazino intermediates and catalytic methods, such as L-proline-mediated multi-component reactions .

Q. What purification techniques are recommended for isolating this compound?

Recrystallization from polar solvents (e.g., methanol) is effective for removing unreacted starting materials and by-products . For complex mixtures, column chromatography with silica gel and gradient elution (e.g., ethyl acetate/hexane) may be required, as demonstrated in pyrazolo[3,4-b]quinoline syntheses .

Q. How is the compound characterized spectroscopically and analytically?

Key methods include:

  • NMR spectroscopy (¹H/¹³C) to confirm pyrrolidine and quinoline ring connectivity.
  • Mass spectrometry (MS) for molecular weight validation.
  • Elemental analysis to verify purity (e.g., ±0.3% deviation for C, H, N) .
  • HPLC for assessing enantiomeric purity in chiral analogs .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and minimize by-products?

  • Catalyst screening : L-Proline improves regioselectivity in multi-component reactions .
  • Solvent selection : Xylene or toluene enhances thermal stability during reflux .
  • Time-temperature profiling : Shorter reaction times (e.g., 12 hours at room temperature) reduce decomposition in sensitive intermediates .
  • By-product analysis : LC-MS or TLC monitors side reactions (e.g., over-oxidation of pyrrolidine rings) .

Q. What strategies resolve contradictions in reported biological activity data?

  • Cross-validation : Use multiple assays (e.g., antimicrobial disk diffusion vs. MIC determination) to confirm activity .
  • Purity verification : Re-test compounds after rigorous purification to rule out impurity-driven effects .
  • Structural analogs : Compare activity trends across derivatives to identify critical substituents (e.g., methoxy vs. hydroxy groups at position 6) .

Q. How to design pharmacokinetic studies for this compound?

  • Radiolabeling : Incorporate ³H or ¹⁴C isotopes to track absorption/distribution in vivo .
  • Metabolic stability assays : Use liver microsomes to assess CYP450-mediated degradation .
  • Plasma protein binding : Equilibrium dialysis or ultrafiltration quantifies free vs. bound fractions .

Q. What methodologies are used to analyze structure-activity relationships (SAR) for this compound?

  • Substituent variation : Synthesize analogs with modified quinoline (e.g., 6-hydroxy vs. 6-methoxy) or pyrrolidine (e.g., ethyl vs. propyl groups) moieties .
  • Computational modeling : Docking studies (e.g., AutoDock Vina) predict binding affinities to target proteins like dopamine receptors .
  • Biological testing : Evaluate analogs against disease-specific models (e.g., antimicrobial assays or dopamine agonist activity ).

Data Contradiction and Validation

Q. How to address discrepancies in reported synthetic yields for similar compounds?

  • Replicate conditions : Ensure identical reagent ratios, solvent purity, and equipment calibration .
  • By-product identification : Use GC-MS or HPLC to detect unreported impurities affecting yield calculations .
  • Scale-up adjustments : Pilot studies (1 mmol → 10 mmol) reveal scalability challenges (e.g., exothermic reactions) .

Q. What analytical approaches validate the stereochemistry of octahydropyrrolo-pyrrolidine rings?

  • X-ray crystallography : Resolves absolute configuration .
  • Chiral HPLC : Separates enantiomers using cellulose-based columns .
  • NOESY NMR : Confirms spatial proximity of protons in fused ring systems .

Methodological Best Practices

  • Safety protocols : Handle chloranil (toxic oxidant) in fume hoods with PPE .
  • Data documentation : Report yields, purity, and spectroscopic data comprehensively to enable reproducibility .
  • Negative controls : Include solvent-only and known inhibitor groups in biological assays .

For further reading, consult peer-reviewed journals like HETEROCYCLES and Molecules , avoiding non-academic sources per guidelines.

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